rac Zearalanone-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

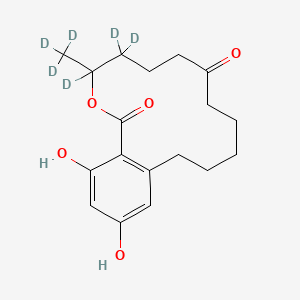

Properties

Molecular Formula |

C18H24O5 |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

4,5,5-trideuterio-16,18-dihydroxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione |

InChI |

InChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,20-21H,2-9H2,1H3/i1D3,6D2,12D |

InChI Key |

APJDQUGPCJRQRJ-ZJAMSSKDSA-N |

Isomeric SMILES |

[2H]C1(CCC(=O)CCCCCC2=C(C(=CC(=C2)O)O)C(=O)OC1([2H])C([2H])([2H])[2H])[2H] |

Canonical SMILES |

CC1CCCC(=O)CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to rac-Zearalanone-d6

This technical guide provides a comprehensive overview of rac-Zearalanone-d6, a deuterated analog of the mycotoxin zearalanone. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, its role in analytical methodologies, and the biological pathways of its non-deuterated parent compound, zearalenone.

Introduction

rac-Zearalanone-d6 is the deuterated form of zearalanone, a metabolite of the mycotoxin zearalenone. Zearalenone is produced by various Fusarium fungi and is a common contaminant in cereal crops worldwide. Due to its structural similarity to estrogens, zearalenone and its metabolites exhibit estrogenic activity, leading to concerns about their impact on animal and human health. rac-Zearalanone-d6 serves as a crucial internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods, to ensure accurate and precise quantification of zearalenone and its metabolites in various matrices. The use of a stable isotope-labeled internal standard like rac-Zearalanone-d6 is the most effective way to compensate for matrix effects and variations during sample preparation and analysis[1][2].

Properties of rac-Zearalanone-d6

| Property | Value |

| Chemical Formula | C₁₈H₁₆D₆O₅ |

| Molecular Weight | 324.40 g/mol |

| Appearance | Beige solid |

| Deuterium Incorporation | d6 |

| Storage Temperature | -20°C |

Biological Activity and Signaling Pathways of Zearalenone

The biological effects of zearalenone are primarily mediated through its interaction with estrogen receptors and modulation of various signaling pathways. Understanding these pathways is critical for assessing the toxicological impact of zearalenone exposure.

Estrogen Receptor Signaling Pathway

Zearalenone's structural similarity to 17β-estradiol allows it to bind to estrogen receptors (ERα and ERβ), acting as an endocrine disruptor[3][4]. This binding initiates a cascade of events that can lead to altered gene expression and various physiological responses.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Zearalenone has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes such as proliferation, differentiation, and apoptosis[5][6]. The activation of specific MAPK cascades, including p38, JNK, and ERK, can vary depending on the cell type and experimental conditions.

Experimental Protocols: Use of rac-Zearalanone-d6 in LC-MS/MS Analysis

rac-Zearalanone-d6 is primarily used as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of zearalenone and its metabolites. The following is a representative workflow for the analysis of mycotoxins in a cereal matrix.

Experimental Workflow

Detailed Methodology

1. Sample Preparation and Extraction:

-

Homogenization: A representative sample of the cereal matrix (e.g., 5 g of finely ground corn) is weighed into a centrifuge tube.

-

Internal Standard Spiking: A known amount of rac-Zearalanone-d6 solution (e.g., 100 µL of a 1 µg/mL solution in methanol) is added to the sample.

-

Extraction: An extraction solvent, typically a mixture of acetonitrile and water (e.g., 20 mL of 80:20 acetonitrile:water, v/v), is added. The mixture is then vigorously shaken or homogenized for a specified period (e.g., 30 minutes) to extract the analytes and the internal standard.

-

Centrifugation: The sample is centrifuged at high speed (e.g., 4000 rpm for 10 minutes) to separate the solid matrix from the liquid extract.

2. Sample Cleanup (optional but recommended):

-

Solid-Phase Extraction (SPE): The supernatant from the extraction step is passed through an SPE cartridge (e.g., a C18 or specialized mycotoxin cleanup column) to remove interfering matrix components. The analytes are then eluted with an appropriate solvent.

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A portion of the extract is mixed with a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation and remove water-soluble interferences. A subsequent dispersive SPE step with a sorbent like PSA (primary secondary amine) can be used for further cleanup.

3. LC-MS/MS Analysis:

-

Chromatographic Separation: An aliquot of the cleaned-up extract is injected into a liquid chromatography system. A reversed-phase C18 column is commonly used with a gradient elution of mobile phases such as water with formic acid and methanol or acetonitrile.

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode for zearalenone and its metabolites.

-

MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for both the native analytes and rac-Zearalanone-d6. For example, a transition for zearalanone might be m/z 317 -> 131, while a corresponding transition for the d6-labeled standard would be monitored at a higher m/z.

4. Quantification:

-

The concentration of the native analyte in the sample is calculated by comparing the peak area ratio of the analyte to its corresponding deuterated internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard. This method corrects for any loss of analyte during sample preparation and for any matrix-induced signal suppression or enhancement in the mass spectrometer[7].

Conclusion

rac-Zearalanone-d6 is an indispensable tool for the accurate and reliable quantification of zearalenone and its metabolites in complex matrices. Its use as an internal standard in LC-MS/MS methods addresses the challenges of matrix effects and analyte recovery, leading to high-quality analytical data. A thorough understanding of the biological pathways affected by the parent compound, zearalenone, provides the necessary context for interpreting the significance of its presence in food and feed. This guide serves as a foundational resource for researchers and professionals working in the fields of food safety, toxicology, and drug development.

References

- 1. Avoid Mycotoxin Quantitation Errors When Using Stable Isotope Dilution Assay (SIDA) [restek.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Estrogen Receptor α Is Crucial in Zearalenone-Induced Invasion and Migration of Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Zearalenone and the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Zearalenone mycotoxin affects immune mediators, MAPK signalling molecules, nuclear receptors and genome-wide gene expression in pig spleen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of the p38/MAPK pathway regulates autophagy in response to the CYPOR-dependent oxidative stress induced by zearalenone in porcine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lcms.cz [lcms.cz]

Synthesis and Biosynthesis of Deuterated Zearalenone: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Zearalenone (ZEN), a mycotoxin produced by Fusarium species, poses significant risks to animal and human health due to its estrogenic activity. Accurate quantification of ZEN in complex matrices is crucial for food safety and toxicological studies. Deuterated zearalenone serves as an ideal internal standard for mass spectrometry-based analytical methods, enabling precise and accurate quantification through stable isotope dilution analysis (SIDA). This technical guide provides an in-depth overview of the known methods for the synthesis and biosynthesis of deuterated zearalenone. It details the natural biosynthetic pathway, outlines a protocol for producing deuterated ZEN via precursor-directed biosynthesis in Fusarium graminearum, and discusses the reported chemical synthesis approaches. Furthermore, this guide summarizes key quantitative data and presents detailed experimental workflows and biochemical pathways using Graphviz diagrams to support researchers in producing and utilizing these critical analytical standards.

Introduction to Deuterated Zearalenone

Isotopically labeled compounds, where one or more atoms are replaced by a heavier, stable isotope like deuterium (²H), are indispensable tools in modern analytical chemistry and metabolic research. The substitution of hydrogen with deuterium results in a molecule that is chemically identical to its non-labeled counterpart but has a higher mass. This mass difference is easily detectable by mass spectrometry (MS), making deuterated compounds perfect internal standards for quantitative analysis.

Deuterated zearalenone is primarily used in Stable Isotope Dilution Analysis (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] In this technique, a known quantity of the deuterated standard is added to a sample at the beginning of the extraction process. The standard experiences the same sample preparation losses and matrix-induced ionization effects as the native analyte. By measuring the ratio of the native analyte to the deuterated standard in the final analysis, one can accurately calculate the initial concentration of the analyte, effectively nullifying variations in recovery and matrix effects.[3] This leads to highly accurate and precise quantification, which is essential for regulatory compliance and research applications.

Biosynthesis of Deuterated Zearalenone

The production of deuterated zearalenone can be achieved by providing a deuterated precursor to the zearalenone-producing fungus, Fusarium graminearum. This approach leverages the natural biosynthetic machinery of the organism.

The Natural Zearalenone Biosynthetic Pathway

Zearalenone is a polyketide, synthesized from acetate and malonate units by large, multi-domain enzymes called polyketide synthases (PKSs).[4] In Fusarium graminearum, the biosynthesis is governed by a gene cluster containing four essential genes: PKS4, PKS13, ZEB1, and ZEB2.[4][5]

-

Initiation & Chain Assembly: The process begins with PKS4 , a reducing PKS, which condenses one acetyl-CoA starter unit with five malonyl-CoA extender units to form a hexaketide chain.[4]

-

Chain Extension & Cyclization: The hexaketide is then transferred to PKS13 , a non-reducing PKS. PKS13 further extends the chain with three more malonyl-CoA units, creating a nonaketide. This enzyme then catalyzes the intramolecular cyclization reactions to form the characteristic β-resorcylic acid aromatic ring and the 14-membered macrolactone ring.[5]

-

Final Oxidation: The final step is the oxidation of a hydroxyl group to a ketone, catalyzed by the isoamyl alcohol oxidase encoded by the ZEB1 gene, yielding zearalenone.[4] The expression of these genes is regulated by the transcription factor encoded by ZEB2.

References

- 1. Stable isotope dilution analysis of the fusarium mycotoxin zearalenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Confirmatory method for the determination of resorcylic acid lactones in urine sample using immunoaffinity cleanup and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous multiple mycotoxin quantification in feed samples using three isotopically labeled internal standards applied for isotopic dilution and data normalization through ultra-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Genus-wide analysis of Fusarium polyketide synthases reveals broad chemical potential - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of rac Zearalanone-d6 in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action of rac Zearalanone-d6. It is critical to understand that this compound is a deuterated form of Zearalanone, primarily utilized as an internal standard for analytical purposes in quantifying zearalenone and its metabolites. Its biological activity is inferred from its non-deuterated counterpart, zearalanone, and its precursor, the mycotoxin zearalenone. This document details the estrogenic effects, receptor interactions, and modulation of key cellular signaling pathways that form the basis of the biological activity of these compounds. Quantitative data on estrogenic potency are presented, along with detailed protocols for key experimental assays and visual representations of the involved signaling pathways.

Introduction to Zearalanone and its Deuterated Analog

Zearalenone (ZEN) is a non-steroidal estrogenic mycotoxin produced by fungi of the Fusarium genus, commonly contaminating cereal crops. Its metabolites, including α-zearalenol (α-ZEL), β-zearalenol (β-ZEL), and zearalanone (ZAN), also exhibit biological activity. Due to its structural similarity to 17β-estradiol, ZEN and its derivatives can bind to estrogen receptors, acting as endocrine disruptors.

This compound is a synthetic, deuterated version of zearalanone. The incorporation of deuterium atoms increases its molecular weight, allowing it to be distinguished from its non-deuterated counterpart in mass spectrometry-based analytical methods. While this isotopic labeling is crucial for its function as an internal standard, it is not expected to fundamentally alter the compound's mechanism of action in biological systems, although it may influence its metabolic rate and pharmacokinetic profile. The biological effects described herein are based on studies of zearalenone and its non-deuterated metabolites.

Core Mechanism of Action: Estrogen Receptor Modulation

The primary mechanism of action of zearalenone and its metabolites is their interaction with estrogen receptors (ERs), primarily ERα and ERβ. This interaction is due to the structural analogy between these mycotoxins and endogenous estrogens like 17β-estradiol.

Binding to Estrogen Receptors

Zearalenone and its derivatives act as xenoestrogens by binding to the ligand-binding domain of ERα and ERβ. This binding can initiate a cascade of molecular events typically triggered by endogenous estrogens. The affinity for these receptors varies among the different metabolites. Notably, α-zearalenol generally exhibits the highest binding affinity, often exceeding that of zearalenone itself, while β-zearalenol has a lower affinity[1].

Upon binding, these compounds can induce conformational changes in the receptors, leading to their dimerization and subsequent translocation to the nucleus. In the nucleus, the ligand-receptor complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

Agonistic and Antagonistic Activity

Zearalenone and its metabolites can act as full or partial agonists for ERα, mimicking the effects of estradiol and promoting the transcription of estrogen-responsive genes. Conversely, they can exhibit partial antagonistic effects on ERβ. The overall biological response in a particular tissue is dependent on the ratio of ERα to ERβ expression and the specific cellular context.

Quantitative Data on Estrogenic Potency

The estrogenic potency of zearalenone and its metabolites is a critical factor in their biological activity. This is often quantified by determining the concentration required to elicit a half-maximal response (EC50) in cell proliferation assays or the concentration that inhibits 50% of a radiolabeled ligand from binding to the estrogen receptor (IC50).

| Compound | Assay | Cell Line/System | Endpoint | EC50/IC50 | Reference |

| Zearalenone (ZEN) | BLYES Assay | Saccharomyces cerevisiae | Estrogenic Effect | 0.359 ± 0.001 nM | [2] |

| ER Bioassay | Estrogenic Effect | EC10: 31.4 pM | [3] | ||

| α-Zearalenol (α-ZEL) | BLYES Assay | Saccharomyces cerevisiae | Estrogenic Effect | 0.027 ± 0.003 nM | [2] |

| ER Bioassay | Estrogenic Effect | EC10: 3.59 pM | [3] | ||

| β-Zearalenol (β-ZEL) | BLYES Assay | Saccharomyces cerevisiae | Estrogenic Effect | Dm (EC50) > GEN | [4] |

| MCF-7 Proliferation | MCF-7 cells | Cell Proliferation | EC50: 8.49 nM | [5] | |

| Zearalanone (ZAN) | BLYES Assay | Saccharomyces cerevisiae | Estrogenic Effect | Dm (EC50) < β-ZAL | [4] |

| α-Zearalanol (α-ZAL) | BLYES Assay | Saccharomyces cerevisiae | Estrogenic Effect | 0.067 ± 0.004 nM | [2] |

| β-Zearalanol (β-ZAL) | BLYES Assay | Saccharomyces cerevisiae | Estrogenic Effect | Dm (EC50) > ZAN | [4] |

Note: BLYES (Bioluminescent Yeast Estrogen Screen) assay measures the activation of the human estrogen receptor. Dm (EC50) refers to the concentration causing a half-maximal response.

Modulation of Cellular Signaling Pathways

Beyond direct estrogen receptor activation, zearalenone and its metabolites influence several key intracellular signaling pathways, contributing to their diverse biological effects, including cytotoxicity, oxidative stress, and modulation of the immune response.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Zearalenone has been shown to activate components of the MAPK signaling pathway, including ERK, JNK, and p38 MAPK[6][7][8]. Activation of these kinases can lead to a variety of cellular responses, including proliferation, apoptosis, and inflammation, depending on the cell type and context of exposure[6][9][10]. For instance, in some immune cells, ZEA-induced inflammation is mediated through the activation of the JNK pathway[7][11].

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory and immune responses. Zearalenone can modulate NF-κB signaling, although its effects can be either pro-inflammatory or anti-inflammatory depending on the cellular context and experimental model[12][13]. For example, in some instances, ZEA can inhibit the TLR2/NF-κB pathway, leading to a suppressed innate immune response[3][13]. In other cases, it can activate NF-κB, contributing to an inflammatory response[12].

References

- 1. Measurement of the relative binding affinity of zearalenone, alpha-zearalenol and beta-zearalenol for uterine and oviduct estrogen receptors in swine, rats and chickens: an indicator of estrogenic potencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Estrogenic in vitro evaluation of zearalenone and its phase I and II metabolites in combination with soy isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Estrogenic, androgenic, and genotoxic activities of zearalenone and deoxynivalenol in in vitro bioassays including exogenous metabolic activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. caymanchem.com [caymanchem.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Zearalenone Mycotoxin Affects Immune Mediators, MAPK Signalling Molecules, Nuclear Receptors and Genome-Wide Gene Expression in Pig Spleen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Zearalenone mycotoxin affects immune mediators, MAPK signalling molecules, nuclear receptors and genome-wide gene expression in pig spleen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ERβ and NFκB—Modulators of Zearalenone-Induced Oxidative Stress in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

In-Depth Technical Guide: Toxicological Profile and Estrogenic Activity of rac-Zearalanone-d6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological profile and estrogenic activity of rac-Zearalanone-d6. As a deuterated analog of Zearalanone, its biological activities are primarily understood through the extensive research conducted on the non-deuterated parent compound, Zearalenone (ZEA). ZEA is a mycotoxin produced by Fusarium species and is a known endocrine disruptor due to its structural similarity to estradiol.[1] This document summarizes key toxicological and estrogenic data, details relevant experimental methodologies, and provides visual representations of the underlying molecular pathways. The inclusion of deuterium in rac-Zearalanone-d6 makes it a valuable tool for tracer studies in pharmacokinetic and metabolic research.

Introduction

rac-Zearalanone-d6 is the deuterated form of Zearalanone, a non-steroidal estrogenic mycotoxin. Zearalenone and its metabolites exhibit estrogenic effects by binding to estrogen receptors (ERs), which can lead to various reproductive and developmental issues.[1] The toxicological properties of Zearalenone are extensive and include hepatotoxicity, immunotoxicity, and genotoxicity. Due to its prevalence in cereal crops, understanding the toxicological and estrogenic profile of Zearalenone and its derivatives is of significant importance for food safety and drug development. rac-Zearalanone-d6 serves as a stable isotope-labeled internal standard for the accurate quantification of Zearalanone in various matrices.

Toxicological Profile

The toxicological data for rac-Zearalanone-d6 is extrapolated from studies on Zearalenone. Deuteration is not expected to significantly alter the toxicological properties, although it may affect the metabolic profile.

Acute Toxicity

The acute toxicity of Zearalenone is generally considered to be low.

| Species | Route of Administration | LD50 | Reference |

| Mouse | Oral | >2,000 mg/kg | --INVALID-LINK-- |

| Rat | Oral | >4,000 mg/kg | --INVALID-LINK-- |

| Guinea Pig | Oral | >5,000 mg/kg | --INVALID-LINK-- |

Sub-chronic and Chronic Toxicity

Long-term exposure to Zearalenone can lead to various adverse effects, primarily related to its estrogenic activity. Key toxicological endpoints are summarized below.

| Species | Duration | NOAEL | LOAEL | Effects Observed | Reference |

| Pig (gilt) | 15 days | 40 µg/kg bw/day | 200 µg/kg bw/day | Hyperestrogenism | --INVALID-LINK-- |

| Rat | 90 days | 100 µg/kg bw/day | - | - | --INVALID-LINK-- |

| Dog | - | - | 20 µg/kg bw/day | - | --INVALID-LINK-- |

| Piglet | - | 10.4 µg/kg bw/day | 17.6 µg/kg bw/day | - | --INVALID-LINK-- |

Estrogenic Activity

The estrogenic activity of Zearalenone and its metabolites is the primary mechanism behind their biological effects. This activity is mediated through interaction with estrogen receptors, ERα and ERβ.[1][2]

In Vitro Estrogenic Activity

Various in vitro assays have been used to characterize the estrogenic potency of Zearalenone.

| Assay | Cell Line | Endpoint | EC50 / IC50 | Reference |

| E-Screen | MCF-7 | Cell Proliferation | Not specified | --INVALID-LINK-- |

| Alkaline Phosphatase Assay | Ishikawa | Enzyme Activity | Not specified | --INVALID-LINK-- |

| Stably Transfected Transactivation Assay | hERα-HeLa-9903 | Luciferase Expression | >1 nM (ZEN), >0.01 nM (α-ZEL) | --INVALID-LINK-- |

| Competitive ER Binding Assay | Rat Uterine Cytosol | Receptor Binding | IC50 ~100 nM | --INVALID-LINK-- |

Experimental Protocols

Uterotrophic Bioassay (OECD Test Guideline 440)

This in vivo assay is considered the gold standard for assessing estrogenic activity.[3]

Objective: To determine the estrogenic activity of a substance by measuring the increase in uterine weight in immature or ovariectomized female rodents.[3][4]

Methodology:

-

Animal Model: Immature female rats (e.g., Sprague-Dawley) approximately 18-20 days old.

-

Acclimation: Animals are acclimated for at least 3 days before the start of the study.

-

Dosing: The test substance is administered daily for three consecutive days by oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., 17α-ethinylestradiol) are included.

-

Observation: Animals are observed daily for clinical signs of toxicity. Body weight is recorded daily.

-

Necropsy: Approximately 24 hours after the final dose, the animals are euthanized.

-

Uterine Weight Measurement: The uterus is carefully excised, trimmed of fat and connective tissue, and weighed (wet weight). The uterus is then blotted to remove luminal fluid and weighed again (blotted weight).

-

Data Analysis: The mean uterine weights of the treated groups are compared to the vehicle control group using appropriate statistical methods. A statistically significant increase in uterine weight indicates estrogenic activity.

Stably Transfected Transcriptional Activation (TA) Assay (OECD Test Guideline 455)

This in vitro assay measures the ability of a chemical to activate the estrogen receptor and induce the expression of a reporter gene.[4][5][6][7]

Objective: To identify ER agonists by measuring the induction of a reporter gene in a stably transfected cell line.[4][5][6][7]

Methodology:

-

Cell Line: A human cell line stably transfected with the human estrogen receptor alpha (hERα) and an estrogen-responsive reporter gene construct (e.g., hERα-HeLa-9903 cells with a luciferase reporter).[2]

-

Cell Culture: Cells are maintained in appropriate culture medium. For the assay, cells are plated in 96-well plates and allowed to attach.

-

Dosing: The culture medium is replaced with medium containing various concentrations of the test substance. A vehicle control, a strong positive control (e.g., 17β-estradiol), a weak positive control (e.g., 17α-estradiol), and a negative control are included.

-

Incubation: The cells are incubated for a defined period (e.g., 20-24 hours) to allow for receptor binding and reporter gene expression.[5]

-

Lysis and Reporter Gene Assay: The cells are lysed, and the activity of the reporter gene product (e.g., luciferase) is measured using a luminometer.

-

Data Analysis: The response is expressed as a percentage of the maximal response of the strong positive control. A substance is considered positive if it induces a response that exceeds a predefined threshold (e.g., 10% of the positive control).[5]

Competitive Estrogen Receptor Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.

Objective: To determine the binding affinity (IC50) of a test substance to the estrogen receptor.

Methodology:

-

Receptor Source: Rat uterine cytosol is commonly used as a source of estrogen receptors.

-

Radioligand: [³H]-Estradiol is a commonly used radioligand.

-

Assay Procedure:

-

A constant concentration of [³H]-Estradiol and varying concentrations of the unlabeled test compound (competitor) are incubated with the receptor preparation.

-

The incubation is carried out at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 16-20 hours).

-

-

Separation of Bound and Free Ligand: Hydroxyapatite (HAP) slurry is added to separate the receptor-bound radioligand from the free radioligand. The mixture is centrifuged, and the supernatant containing the free ligand is removed.

-

Quantification: The amount of radioactivity in the pellet (bound ligand) is measured using a scintillation counter.

-

Data Analysis: A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the test substance that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

Signaling Pathways

Estrogen Receptor Signaling Pathway

Zearalenone, as an estrogen mimic, activates the estrogen receptor signaling pathway.

Description: Zearalenone enters the cell and binds to the estrogen receptor, causing the dissociation of heat shock proteins. The ligand-receptor complex then dimerizes and translocates to the nucleus, where it binds to estrogen response elements on the DNA, leading to the transcription of target genes.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Zearalenone has also been shown to modulate the MAPK signaling pathway, which is involved in various cellular processes such as proliferation, differentiation, and apoptosis.[8][9][10]

Description: Zearalenone-induced cellular stress can activate a cascade of protein kinases. Upstream kinases (MAPKKK) phosphorylate and activate downstream kinases (MKKs), which in turn activate the final MAP kinases (p38, JNK, and ERK). These activated MAP kinases then phosphorylate various downstream targets, leading to diverse cellular responses.

Conclusion

The toxicological and estrogenic profile of rac-Zearalanone-d6 is fundamentally linked to its non-deuterated counterpart, Zearalenone. The data presented in this guide, derived from extensive studies on Zearalenone, provide a robust framework for understanding its biological activities. The detailed experimental protocols and pathway diagrams serve as valuable resources for researchers in the fields of toxicology, endocrinology, and drug development. The use of rac-Zearalanone-d6 as an internal standard is crucial for the accurate assessment of Zearalenone exposure and its potential risks to human and animal health. Further research may be warranted to investigate any subtle differences in the pharmacokinetic and metabolic profiles of rac-Zearalanone-d6 compared to Zearalenone.

References

- 1. Zearalenone toxicosis on reproduction as estrogen receptor selective modulator and alleviation of zearalenone biodegradative agent in pregnant sows - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Estrogen receptor α interaction of zearalenone and its phase I metabolite α-zearalenol in combination with soy isoflavones in hERα-HeLa-9903 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. food.r-biopharm.com [food.r-biopharm.com]

- 4. policycommons.net [policycommons.net]

- 5. oecd.org [oecd.org]

- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Zearalenone mycotoxin affects immune mediators, MAPK signalling molecules, nuclear receptors and genome-wide gene expression in pig spleen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

An In-Depth Technical Guide to the Stability and Storage of rac Zearalenone-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for rac Zearalenone-d6, a deuterated internal standard crucial for accurate quantification in mycotoxin research. Due to the limited availability of specific stability studies for the deuterated form, this document synthesizes manufacturer recommendations, stability data for non-deuterated Zearalenone, and established guidelines for stability testing of analytical standards.

Core Concepts in Stability

The stability of an analytical standard is its ability to retain its chemical and physical properties within specified limits throughout its storage and use. For isotopically labeled standards like rac Zearalenone-d6, maintaining purity and concentration is paramount for reliable analytical results. Degradation can lead to inaccurate quantification in assays.

Recommended Storage Conditions

The following storage conditions are based on recommendations from various suppliers of rac Zearalenone-d6. Adherence to these guidelines is critical for ensuring the long-term integrity of the standard.

Table 1: Recommended Storage Conditions for rac Zearalenone-d6

| Form | Storage Temperature | Recommended Duration | Shipping Conditions |

| Solid (Powder) | -20°C | Up to 3 years | Ambient or with blue ice |

| In Solvent | -80°C | Up to 1 year | N/A (prepared in the lab) |

Stability Profile of Zearalenone

Table 2: Summary of Zearalenone Stability Data

| Condition | Matrix/Solvent | Duration | Observation |

| Storage at -18°C | Acetonitrile | 14 months | Zearalenone solution was found to be stable[1][2][3]. |

| Storage at 4°C | Methanol | 18 months | Standard solutions were stable when protected from light[1]. |

| Heating at 100°C | Aqueous Buffer | 80 minutes | No significant loss was observed, regardless of pH[1]. |

| Storage at -18°C | Acetonitrile | 14 months | Metabolites (α- and β-zearalenol, α- and β-zearalanol) showed gradual degradation[1][2][3]. |

| Diluted in Methanol/Water (50/50 v/v) with 0.1% Formic Acid | Silanized Glass | 75 hours | Stable at 23°C, exposed to light[2][3]. |

Experimental Protocol: Stability Testing of rac Zearalenone-d6

This protocol outlines a comprehensive approach to evaluating the stability of rac Zearalenone-d6, incorporating principles from the ICH Q1A guidelines for stability testing of new drug substances[4][5][6].

To assess the stability of rac Zearalenone-d6 in solid form and in solution under various environmental conditions to establish a re-test period and optimal storage conditions.

-

rac Zearalenone-d6 (solid)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Water (Type I, ultrapure)

-

Formic acid (LC-MS grade)

-

Amber glass vials with PTFE-lined caps

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography system with Tandem Mass Spectrometry (HPLC-MS/MS)

-

Temperature and humidity-controlled stability chambers

A validated stability-indicating HPLC-MS/MS method is crucial.

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to ensure separation from potential degradants.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Source: Electrospray Ionization (ESI), positive mode

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: At least two transitions for rac Zearalenone-d6 should be monitored (one for quantification, one for confirmation).

-

1. Stress Testing (Forced Degradation): To identify potential degradation products and pathways.

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: 80°C for 48 hours (solid and solution).

-

Photostability: Expose the solid and solution to light according to ICH Q1B guidelines.

2. Long-Term and Accelerated Stability Studies:

-

Sample Preparation:

-

Prepare a stock solution of rac Zearalenone-d6 in acetonitrile (e.g., 100 µg/mL).

-

Aliquot into amber glass vials.

-

Store solid rac Zearalenone-d6 in separate amber glass vials.

-

-

Storage Conditions and Testing Frequency:

| Study Type | Storage Condition | Testing Frequency (Months) |

| Long-Term | -20°C ± 5°C (Solid) | 0, 3, 6, 9, 12, 18, 24, 36 |

| Long-Term | -80°C ± 10°C (Solution) | 0, 3, 6, 9, 12 |

| Accelerated | 25°C ± 2°C / 60% RH ± 5% RH (Solid) | 0, 3, 6 |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH (Solid) | 0, 3, 6 |

-

Evaluation:

-

At each time point, analyze the samples in triplicate.

-

Assess for changes in purity (peak area), concentration, and the appearance of degradation products.

-

A significant change is typically defined as a >5% change from the initial value.

-

Zearalenone Signaling Pathway

Zearalenone exerts its estrogenic effects by binding to estrogen receptors (ERs). The following diagram illustrates the general mechanism of action.

References

Commercial Availability and Technical Applications of rac-Zearalenone-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of rac-Zearalenone-d6, a deuterated analog of the mycotoxin Zearalenone. It also details its primary application as an internal standard in analytical methodologies and explores the estrogenic signaling pathways influenced by Zearalenone.

Commercial Suppliers

rac-Zearalenone-d6 is available from several commercial suppliers catering to the research and development community. The compound is typically sold in small quantities for laboratory use. Below is a summary of key information from various suppliers.

| Supplier | Available Sizes | Purity | CAS Number | Additional Information |

| MedchemExpress | 1 mg, 5 mg, 10 mg | - | 1185236-04-7 | Provided as a solid, white to off-white in color.[1] |

| TargetMol | 1 mg | - | - | Shipped with blue ice and stored at -20°C for long-term stability.[2][3] |

| ANEXIB Chemicals | 5 mg, 10 mg | >95% | 1185236-04-7, 17924-92-4 | - |

| Santa Cruz Biotechnology | - | - | 1185236-04-7 | Classified as a Dangerous Good for transport.[4] |

| LGC Standards | 0.25 mg, 2.5 mg | >95% (HPLC) | 1185236-04-7 | Stored at -20°C.[5] |

| CymitQuimica | 1 mg, 5 mg, 10 mg | - | - | This product has been discontinued.[5] |

Role in Analytical Methodologies

rac-Zearalenone-d6 serves as a crucial internal standard for the accurate quantification of Zearalenone in various biological and environmental matrices.[6] Its utility is primarily in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which offer high sensitivity and selectivity.[2][7][8] The use of a deuterated internal standard is essential to compensate for matrix effects and variations during sample preparation and analysis, leading to more reliable and reproducible results.[6][7][8]

General Experimental Protocol: Quantification of Zearalenone using rac-Zearalenone-d6 by LC-MS/MS

This protocol outlines a general workflow for the analysis of Zearalenone in a given sample matrix.

1. Sample Preparation:

-

Extraction: Zearalenone is extracted from the sample matrix using an appropriate solvent, such as a mixture of acetonitrile and water.[9]

-

Internal Standard Spiking: A known amount of rac-Zearalenone-d6 is added to the sample extract.

-

Clean-up: The extract is purified to remove interfering substances. This can be achieved through solid-phase extraction (SPE) or liquid-liquid extraction.

2. LC-MS/MS Analysis:

-

Chromatographic Separation: The purified extract is injected into an LC system. Zearalenone and rac-Zearalenone-d6 are separated from other components on a C18 analytical column using a gradient elution with a mobile phase typically consisting of water and methanol or acetonitrile, often with additives like ammonium acetate.[9]

-

Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. Detection is performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Zearalenone and rac-Zearalenone-d6 are monitored for precise quantification.

3. Data Analysis:

-

The concentration of Zearalenone in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Zearalenone and Estrogenic Signaling

Zearalenone is a mycoestrogen, a fungal secondary metabolite that mimics the effects of estrogen.[10][11] Its structural similarity to 17β-estradiol allows it to bind to estrogen receptors (ERα and ERβ), thereby activating downstream signaling pathways.[11][12][13] This interaction can disrupt the endocrine system and has been linked to reproductive disorders and the proliferation of hormone-dependent cancers.[10][13][14]

The diagram below illustrates a simplified overview of the estrogenic signaling pathway activated by Zearalenone.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Determination of Trace Zearalenone and Its Metabolites in Human Serum by a High-Throughput UPLC-MS/MS Analysis [mdpi.com]

- 3. rac Zearalenone-d6 | TargetMol [targetmol.com]

- 4. scbt.com [scbt.com]

- 5. rac Zearalanone-d6 | TRC-Z270442-0.25MG | LGC Standards [lgcstandards.com]

- 6. Quantification of Zearalenone in Various Solid Agroenvironmental Samples Using D6-Zearalenone as the Internal Standard [agris.fao.org]

- 7. mdpi.com [mdpi.com]

- 8. Development of a LC-MS/MS Method for the Simultaneous Determination of the Mycotoxins Deoxynivalenol (DON) and Zearalenone (ZEA) in Soil Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and validation of an LC-MS/MS method for the simultaneous determination of deoxynivalenol, zearalenone, T-2-toxin and some masked metabolites in different cereals and cereal-derived food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Zearalenone, an abandoned mycoestrogen toxin, and its possible role in human infertility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Zearalenone and the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Estrogen Receptor α Is Crucial in Zearalenone-Induced Invasion and Migration of Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Zearalenone At Environmental Levels Can Promote ER+ Breast Cancer | Food for Breast Cancer [foodforbreastcancer.com]

rac Zearalenone-d6 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of rac Zearalenone-d6, a deuterated analog of the mycotoxin Zearalenone. This document summarizes its chemical properties, analytical methodologies, and its role in investigating the biological pathways affected by Zearalenone.

Core Compound Data

| Property | Value | Source |

| CAS Number | 1185236-04-7 | [1][2][3] |

| Molecular Weight | 324.40 g/mol | [1][2][3] |

| Molecular Formula | C₁₈H₁₆D₆O₅ | [1][2][3] |

Experimental Protocols & Methodologies

rac-Zearalenone-d6 is primarily utilized as an internal standard in analytical methods for the quantification of Zearalenone and its metabolites due to its similar chemical and physical properties to the non-deuterated form, allowing for accurate correction of matrix effects and extraction losses.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A common application for rac-Zearalenone-d6 is as an internal standard in LC-MS/MS assays for the determination of Zearalenone in various matrices such as animal feed, cereals, and biological samples.[4][5][6][7][8][9][10]

Sample Preparation (General Protocol for Cereal Matrix):

-

Extraction: A known mass of the homogenized sample is extracted with a solvent mixture, typically acetonitrile/water.

-

Purification: The extract is then purified to remove interfering matrix components. This can be achieved using immunoaffinity columns specific for Zearalenone or by solid-phase extraction (SPE) with cartridges like Bond Elut Mycotoxin.[8][9]

-

Internal Standard Spiking: A known concentration of rac-Zearalenone-d6 is added to the sample extract before analysis.

-

Analysis: The purified extract is analyzed by LC-MS/MS. The separation is typically performed on a C18 reversed-phase column with a mobile phase gradient of acetonitrile and water. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor and product ions for both Zearalenone and rac-Zearalenone-d6.

Estrogen Receptor Binding Assay

To investigate the estrogenic activity of Zearalenone, a competitive binding assay with estrogen receptors (ERα and ERβ) can be performed.[11][12][13][14]

-

Receptor Preparation: Recombinant human ERα or ERβ is used.

-

Ligand Incubation: The receptor is incubated with a radiolabeled estrogen (e.g., [³H]-estradiol) and varying concentrations of non-labeled Zearalenone.

-

Separation: The receptor-bound and free radioligand are separated.

-

Quantification: The amount of bound radioligand is quantified by scintillation counting. The concentration of Zearalenone that inhibits 50% of the specific binding of the radiolabeled estrogen (IC50) is determined.

Western Blot Analysis for MAPK Pathway Activation

The effect of Zearalenone on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway can be assessed by Western blotting to detect the phosphorylation of key proteins like ERK1/2, JNK, and p38.[15][16][17][18][19]

-

Cell Culture and Treatment: A suitable cell line (e.g., macrophages, uterine cells) is cultured and treated with Zearalenone at various concentrations and time points.

-

Protein Extraction: Total protein is extracted from the cells using a lysis buffer.

-

Protein Quantification: The protein concentration is determined using a standard method like the BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of ERK1/2, JNK, and p38.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

Caspase Activity Assay for Apoptosis

Zearalenone-induced apoptosis can be quantified by measuring the activity of caspases, key effector enzymes in the apoptotic cascade.[20][21][22][23][24]

-

Cell Lysis: Cells treated with Zearalenone are lysed to release intracellular contents.

-

Substrate Incubation: The cell lysate is incubated with a colorimetric or fluorometric substrate specific for a particular caspase (e.g., DEVD-pNA for caspase-3).

-

Detection: The cleavage of the substrate by the active caspase results in a color change or fluorescence emission, which is measured using a spectrophotometer or fluorometer. The increase in caspase activity in treated cells compared to untreated controls is indicative of apoptosis.

Signaling Pathways and Mechanisms of Action

Zearalenone is known to exert its biological effects through various signaling pathways, primarily due to its structural similarity to estrogen.

Estrogen Receptor Signaling Pathway

Zearalenone and its metabolites can bind to both estrogen receptor alpha (ERα) and beta (ERβ), acting as estrogen agonists.[11][12][13][14] This interaction can lead to the activation of estrogen-responsive genes, disrupting the endocrine system and causing reproductive disorders.

Caption: Zearalenone's interaction with estrogen receptors.

MAPK Signaling Pathway

Zearalenone has been shown to modulate the MAPK signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.[15][16][17][18][19] Depending on the cell type and conditions, Zearalenone can either activate or inhibit the phosphorylation of key MAPK proteins such as ERK, JNK, and p38, leading to diverse cellular responses.

Caption: Zearalenone's influence on the MAPK pathway.

Apoptosis Signaling Pathway

Zearalenone can induce apoptosis, or programmed cell death, in various cell types.[20][21][22][23][24] This process is often mediated by the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and the activation of a cascade of caspases, ultimately leading to cell death.

Caption: Zearalenone-induced apoptosis pathway.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. rac Zearalenone-d6 | TargetMol [targetmol.com]

- 3. anexib.com [anexib.com]

- 4. Determination of Trace Zearalenone and Its Metabolites in Human Serum by a High-Throughput UPLC-MS/MS Analysis [mdpi.com]

- 5. Determination of zearalenone by liquid chromatography/tandem mass spectrometry and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jfda-online.com [jfda-online.com]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Estrogen receptor α interaction of zearalenone and its phase I metabolite α-zearalenol in combination with soy isoflavones in hERα-HeLa-9903 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Zearalenone toxicosis on reproduction as estrogen receptor selective modulator and alleviation of zearalenone biodegradative agent in pregnant sows - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Mycotoxin Zearalenone Attenuates Innate Immune Responses and Suppresses NLRP3 Inflammasome Activation in LPS-Activated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Zearalenone Mycotoxin Affects Immune Mediators, MAPK Signalling Molecules, Nuclear Receptors and Genome-Wide Gene Expression in Pig Spleen - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Natural feed contaminant zearalenone decreases the expressions of important pro- and anti-inflammatory mediators and mitogen-activated protein kinase/NF-κB signalling molecules in pigs | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 20. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 21. Zearalenone Induces Endothelial Cell Apoptosis through Activation of a Cytosolic Ca2+/ERK1/2/p53/Caspase 3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. interchim.fr [interchim.fr]

- 23. sigmaaldrich.cn [sigmaaldrich.cn]

- 24. takarabio.com [takarabio.com]

Deuterium-Labeled Mycotoxins: An In-depth Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of deuterium-labeled mycotoxins in research. It covers their synthesis, analytical applications, particularly in stable isotope dilution assays (SIDA), and their role in investigating the toxicological effects and metabolic pathways of mycotoxins. This guide is intended to be a valuable resource for researchers in toxicology, food safety, and drug development.

Introduction to Deuterium-Labeled Mycotoxins

Mycotoxins are toxic secondary metabolites produced by various fungi that can contaminate a wide range of food and feed commodities, posing a significant threat to human and animal health[1]. Accurate and sensitive detection and quantification of these toxins are crucial for risk assessment and ensuring food safety. Deuterium-labeled mycotoxins are stable, non-radioactive isotopically labeled versions of mycotoxins where one or more hydrogen atoms are replaced by deuterium (²H)[2]. This substitution results in a molecule with a higher mass but nearly identical chemical and physical properties to its unlabeled counterpart[3].

The primary application of deuterium-labeled mycotoxins is as internal standards in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS)[4][5]. Their use in Stable Isotope Dilution Assays (SIDA) allows for highly accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis[6][7]. Beyond analytical chemistry, these labeled compounds are invaluable tools in metabolic and toxicokinetic studies, enabling researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of mycotoxins in biological systems[8][9].

Synthesis of Deuterium-Labeled Mycotoxins

The synthesis of deuterium-labeled mycotoxins can be achieved through various chemical methods. The choice of method depends on the specific mycotoxin and the desired position of the deuterium label.

Common synthetic approaches include:

-

Acid-Catalyzed H/D Exchange: This method involves the exchange of protons with deuterons in an acidic deuterium oxide (D₂O) medium. It is particularly useful for introducing deuterium at specific, activated positions on the mycotoxin molecule.

-

Metal-Catalyzed H/D Exchange: Transition metals like palladium can catalyze the exchange of hydrogen with deuterium gas (D₂) or deuterated solvents[1]. This method can achieve high levels of deuteration.

-

Reduction of Precursors with Deuterated Reagents: Ketones or aldehydes on a precursor molecule can be reduced using deuterated reducing agents like sodium borodeuteride (NaBD₄) to introduce deuterium at specific locations.

-

Biosynthesis: In some cases, fungi can be cultured in media containing deuterated precursors, leading to the biosynthesis of deuterium-labeled mycotoxins.

The purification of the synthesized labeled mycotoxin is a critical step, often involving chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity[10]. Characterization is typically performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the position and extent of deuterium incorporation.

Quantitative Analysis using Deuterium-Labeled Mycotoxins

The use of deuterium-labeled mycotoxins as internal standards in Stable Isotope Dilution Assays (SIDA) coupled with LC-MS/MS is the gold standard for mycotoxin quantification[2][4]. This technique offers superior accuracy and precision compared to methods relying on external calibration or matrix-matched calibration, as the internal standard co-elutes with the analyte and experiences the same matrix effects and ionization suppression or enhancement[6][7].

Experimental Workflow for Stable Isotope Dilution Assay (SIDA)

The general workflow for a multi-mycotoxin analysis using SIDA is depicted below.

Caption: General workflow for mycotoxin analysis using a Stable Isotope Dilution Assay (SIDA).

Quantitative Data from Mycotoxin Analysis

The following tables summarize typical quantitative performance data for the analysis of various mycotoxins using deuterium-labeled internal standards and LC-MS/MS.

Table 1: Performance Data for Aflatoxin Analysis in Food Matrices [11]

| Analyte | Matrix | LOQ (µg/kg) | Recovery (%) | RSD (%) |

| Aflatoxin B1 | Peanuts | 1.0 | 95 | 8 |

| Aflatoxin B2 | Peanuts | 1.0 | 92 | 9 |

| Aflatoxin G1 | Pistachios | 1.0 | 98 | 7 |

| Aflatoxin G2 | Pistachios | 1.0 | 96 | 8 |

Table 2: Performance Data for Various Mycotoxins in Cereal-Based Baby Food [12]

| Analyte | LOQ (ng/g) | Recovery (%) |

| Aflatoxins | 2 | 70-120 |

| Deoxynivalenol | 50 | 70-120 |

| Fumonisins | 50 | 70-120 |

| Ochratoxin A | 20 (ng/kg) | 70-120 |

| T-2 Toxin | 40 | 70-120 |

| Zearalenone | 40 | 70-120 |

Table 3: Performance Data for Multi-Mycotoxin Analysis in Various Food Matrices [5]

| Mycotoxin | Matrix | Spiking Level (ng/g) | Recovery (%) | RSD (%) |

| Aflatoxin B1 | Corn | 10 | 98.5 | 5.2 |

| Deoxynivalenol | Wheat | 500 | 102.3 | 6.8 |

| Fumonisin B1 | Corn | 1000 | 95.7 | 7.1 |

| Ochratoxin A | Oat Cereal | 20 | 105.1 | 8.5 |

| T-2 Toxin | Wheat | 100 | 99.2 | 6.3 |

| Zearalenone | Corn | 200 | 101.8 | 7.9 |

Experimental Protocols

General Protocol for Multi-Mycotoxin Analysis in Cereal Products using SIDA and LC-MS/MS

This protocol is a generalized procedure based on methods described by the FDA and in various research articles[2][4][13].

1. Sample Preparation and Extraction:

- Weigh 25 g of a homogenized cereal sample into a 250 mL blender jar.

- Add a known amount of the deuterium-labeled mycotoxin internal standard mix.

- Add 100 mL of an extraction solvent (e.g., acetonitrile/water, 84:16, v/v).

- Blend at high speed for 3 minutes.

- Centrifuge the extract at 4000 rpm for 10 minutes.

- Filter the supernatant through a 0.22 µm PTFE syringe filter.

2. Sample Cleanup (Immunoaffinity Chromatography):

- Pass a specific volume of the filtered extract through a multi-mycotoxin immunoaffinity column at a flow rate of 1-2 mL/min.

- Wash the column with 10 mL of phosphate-buffered saline (PBS).

- Elute the mycotoxins from the column with 2 mL of methanol.

- Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.

- Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.

3. LC-MS/MS Analysis:

- LC System: A high-performance liquid chromatography system.

- Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

- Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

- Gradient Elution: A suitable gradient program to separate the target mycotoxins.

- Injection Volume: 5-10 µL.

- MS System: A triple quadrupole mass spectrometer.

- Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

- Detection: Multiple Reaction Monitoring (MRM) using specific precursor and product ion transitions for each native and deuterium-labeled mycotoxin.

4. Quantification:

- Construct calibration curves for each mycotoxin by plotting the peak area ratio of the native mycotoxin to its corresponding deuterium-labeled internal standard against the concentration of the native mycotoxin.

- Calculate the concentration of the mycotoxin in the sample using the regression equation from the calibration curve.

Application of Deuterium-Labeled Mycotoxins in Mechanistic Research

While the primary role of deuterium-labeled mycotoxins is in quantitative analysis, this analytical precision is fundamental to research investigating the mechanisms of mycotoxin toxicity. By enabling accurate measurement of mycotoxin levels in complex biological matrices, these labeled compounds are indirectly crucial for studying their effects on cellular signaling pathways.

Deoxynivalenol (DON) and the Ribotoxic Stress Response

Deoxynivalenol (DON), a trichothecene mycotoxin, is a potent inhibitor of protein synthesis in eukaryotic cells by binding to the 60S ribosomal subunit. This binding triggers a signaling cascade known as the Ribotoxic Stress Response (RSR), which activates mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK. The activation of these pathways can lead to downstream effects such as inflammation, apoptosis, and cell cycle arrest[7][14][15]. Deuterium-labeled DON is used as an internal standard in the LC-MS/MS methods that quantify DON levels in cell culture and animal studies investigating the RSR.

Caption: Simplified signaling pathway of the Ribotoxic Stress Response induced by Deoxynivalenol (DON).

T-2 Toxin and Apoptosis

T-2 toxin, another trichothecene mycotoxin, is a potent inducer of apoptosis in various cell types[16][17]. Its cytotoxic effects are mediated through the intrinsic (mitochondrial) pathway of apoptosis. T-2 toxin induces oxidative stress, leading to the release of cytochrome c from the mitochondria, which in turn activates caspases and initiates programmed cell death[8]. Deuterium-labeled T-2 toxin is essential for accurately quantifying the toxin's concentration in studies investigating these apoptotic mechanisms.

Caption: Simplified pathway of T-2 toxin-induced apoptosis via the mitochondrial pathway.

Ochratoxin A (OTA) and TGF-β Signaling

Ochratoxin A (OTA) is a nephrotoxic mycotoxin that has been linked to kidney disease and is classified as a possible human carcinogen[18][19]. Recent studies have shown that OTA can induce epithelial-mesenchymal transition (EMT) and fibrosis in the liver and kidneys through the activation of the Transforming Growth Factor-beta (TGF-β) signaling pathway[18][19]. This involves the upregulation of TGF-β receptor I and the subsequent phosphorylation of Smad2/3 proteins. Deuterated OTA is used to quantify OTA levels in tissues and cells in studies exploring this fibrotic mechanism[20].

Caption: Simplified diagram of Ochratoxin A (OTA) induced fibrosis through the TGF-β/Smad signaling pathway.

Zearalenone (ZEA) and Estrogenic Signaling

Zearalenone (ZEA) is a mycotoxin with a structure similar to that of estrogen, allowing it to bind to estrogen receptors and exert estrogenic effects[21][22][23]. This can lead to reproductive disorders and other health problems. ZEA and its metabolites can activate the transcription of estrogen-responsive genes, disrupting the endocrine system[22][24]. Deuterium-labeled ZEA is used as an internal standard for the accurate measurement of ZEA and its metabolites in biological samples to assess exposure and study its endocrine-disrupting effects.

Caption: Simplified pathway of Zearalenone's (ZEA) estrogenic action through estrogen receptor binding.

Conclusion

Deuterium-labeled mycotoxins are indispensable tools in modern mycotoxin research. Their primary application as internal standards in LC-MS/MS-based methods provides the accuracy and reliability required for the quantitative analysis of these toxins in complex matrices. This analytical capability is the bedrock of research into the toxicological mechanisms of mycotoxins, enabling scientists to accurately correlate exposure levels with cellular and physiological effects. As research continues to unravel the intricate ways in which mycotoxins impact biological systems, the role of deuterium-labeled standards in providing precise quantitative data will remain of paramount importance.

References

- 1. mdpi.com [mdpi.com]

- 2. fda.gov [fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. fda.gov [fda.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. The ribotoxic stress response drives UV-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An update on T2-toxins: metabolism, immunotoxicity mechanism and human assessment exposure of intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic Pathways of T-2 Toxin | Bentham Science [benthamscience.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Immunoaffinity Cleanup and Isotope Dilution-Based Liquid Chromatography Tandem Mass Spectrometry for the Determination of Six Major Mycotoxins in Feed and Feedstuff - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Graphviz [graphviz.org]

- 15. dot | Graphviz [graphviz.org]

- 16. Identification and apoptotic potential of T-2 toxin metabolites in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Ochratoxin a induces hepatic fibrosis through TGF-β receptor I/Smad2/3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. MiR-155-5p Elevated by Ochratoxin A Induces Intestinal Fibrosis and Epithelial-to-Mesenchymal Transition through TGF-β Regulated Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]

- 21. Zearalenone toxicosis on reproduction as estrogen receptor selective modulator and alleviation of zearalenone biodegradative agent in pregnant sows - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Research Progress of Safety of Zearalenone: A Review [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput Analysis of Zearalenone in Complex Matrices using rac-Zearalenone-d6 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of zearalenone (ZEN) and its metabolites in various complex matrices, including human serum, soil, and animal feed. The use of a stable isotope-labeled internal standard, rac-Zearalenone-d6, is crucial for accurate quantification by compensating for matrix effects and potential analyte losses during sample preparation.[1][2][3][4][5] This liquid chromatography-tandem mass spectrometry (LC-MS/MS) method provides high throughput, selectivity, and sensitivity, making it suitable for researchers, scientists, and drug development professionals.

Introduction

Zearalenone is a mycotoxin produced by fungi of the Fusarium genus, commonly found in crops like corn, wheat, and barley. Due to its estrogenic activity, zearalenone and its metabolites can cause reproductive issues in animals and are a concern for human health.[6] Accurate and reliable quantification of these compounds in diverse and complex matrices is therefore essential. LC-MS/MS has become the preferred technique for mycotoxin analysis due to its high selectivity and sensitivity.[7] However, matrix effects can significantly impact the accuracy of quantification.[3][4] The incorporation of a stable isotope-labeled internal standard, such as rac-Zearalenone-d6, which co-elutes with the analyte and experiences similar matrix effects, is a highly effective strategy to ensure data quality.[2][5]

Experimental Protocols

Sample Preparation

a) Solid-Phase Extraction (SPE) for Human Serum: [7]

-

Thaw serum samples at room temperature.

-

To 100 µL of serum, add an appropriate amount of rac-Zearalenone-d6 internal standard solution.

-

For total zearalenone determination, perform enzymatic hydrolysis using β-glucuronidase.

-

Condition a 96-well µElution solid-phase extraction (SPE) plate.

-

Load the pre-treated serum samples onto the SPE plate.

-

Wash the plate to remove interferences.

-

Elute the analytes with an appropriate solvent.

-

The eluate is ready for LC-MS/MS analysis without the need for evaporation and reconstitution.[7]

b) QuEChERS-based Extraction for Cereal Flour: [8]

-

Weigh 5 g of the homogenized flour sample into a 50 mL polypropylene tube.

-

Add 20 mL of an acetonitrile/water (50:50, v/v) extraction solvent.

-

Add the rac-Zearalenone-d6 internal standard solution.

-

Shake vigorously for 30 minutes and centrifuge at 3800 x g for 30 minutes.

-

Take 1 mL of the supernatant and add 100 µL of Milli-Q water.

-

Add 250 mg of anhydrous magnesium sulfate, vortex for 30 seconds, and centrifuge at 17,000 x g for 5 minutes.

-

Dilute 200 µL of the resulting supernatant with 400 µL of water before injection into the LC-MS/MS system.

LC-MS/MS Analysis

a) Liquid Chromatography Conditions:

-

Column: A C18 reversed-phase column is typically used for the separation of zearalenone and its metabolites.[7]

-

Mobile Phase: A gradient elution with water and an organic solvent like methanol or acetonitrile, often with additives such as formic acid, acetic acid, or ammonium acetate, is employed.[1][7][9]

-

Flow Rate: A typical flow rate is around 0.4 mL/min.[7]

-

Injection Volume: 10 µL.[7]

-

Column Temperature: 40 °C.[7]

b) Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) is commonly used, and zearalenone can be detected in either positive or negative ion mode.[5]

-

Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for zearalenone and rac-Zearalenone-d6 need to be optimized on the specific mass spectrometer being used. For zearalenone, a common transition in negative ion mode is m/z 317 -> 175.[5]

Data Presentation

The use of rac-Zearalenone-d6 as an internal standard significantly improves the accuracy and precision of the method across different matrices.

| Parameter | Cereal Flour[2] | Human Serum[7] | Soil[1] | Animal Feed[10] |

| **Linearity (R²) ** | > 0.99 | > 0.99 | Not Specified | > 0.99 |

| Recovery (%) | 95 - 105 | 91.6 - 119.5 | > 82 | 89.6 - 112.3 |

| Intra-day Precision (RSD%) | ≤ 9 | < 8 | Not Specified | < 12.6 |

| Inter-day Precision (RSD%) | Not Specified | < 8 | Not Specified | Not Specified |

| LOD | Not Specified | 0.02–0.06 ng/mL | 0.15 ng/g | < 1.5 µg/kg |

| LOQ | Not Specified | 0.1–0.2 ng/mL | 0.5 ng/g | < 5.0 µg/kg |

Mandatory Visualization

Caption: Experimental workflow for Zearalenone analysis.

Conclusion

The LC-MS/MS method employing rac-Zearalenone-d6 as an internal standard offers a reliable, sensitive, and high-throughput solution for the quantification of zearalenone in a variety of complex sample types. The use of the deuterated internal standard is critical for mitigating matrix effects and ensuring the accuracy of the results, making this method highly suitable for research and regulatory monitoring purposes.

References

- 1. mdpi.com [mdpi.com]

- 2. waters.com [waters.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Determination of Trace Zearalenone and Its Metabolites in Human Serum by a High-Throughput UPLC-MS/MS Analysis [mdpi.com]

- 8. Detection and quantification of zearalenone and its modified forms in enzymatically treated oat and wheat flour - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and validation of an LC-MS/MS method for the simultaneous determination of deoxynivalenol, zearalenone, T-2-toxin and some masked metabolites in different cereals and cereal-derived food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Zearalenone in Grain Samples using rac-Zearalanone-d6 as an Internal Standard

Introduction

Zearalenone (ZEN) is an estrogenic mycotoxin produced by various Fusarium species that commonly contaminate cereal crops such as maize, wheat, barley, and oats worldwide. Due to its potential health risks to humans and animals, regulatory bodies have established maximum permissible levels for ZEN in food and feed. Accurate and reliable quantification of ZEN is therefore crucial for food safety and quality control.

This application note describes a robust and sensitive method for the quantification of zearalenone in various grain samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method incorporates rac-Zearalanone-d6 as an internal standard (IS) to ensure high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1][2][3]

Principle

The method involves the extraction of zearalenone from a homogenized grain sample using an organic solvent mixture. The extract is then purified using a clean-up procedure to remove interfering matrix components. Following clean-up, the extract is analyzed by LC-MS/MS. Zearalenone is quantified by comparing the peak area ratio of the analyte to the internal standard (rac-Zearalanone-d6) against a calibration curve prepared with known concentrations of zearalenone and a fixed concentration of the internal standard. The stable isotope-labeled internal standard co-elutes with the target analyte and exhibits similar ionization behavior, thereby correcting for variations in sample extraction, injection volume, and instrument response.

Materials and Reagents

-

Standards: Zearalenone (analytical standard), rac-Zearalanone-d6 (internal standard)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Ethyl acetate (reagent grade)[4]

-

Reagents: Formic acid, Ammonium formate, Acetic acid, Sodium sulfate[4][5]

-

Sample Preparation Supplies: Homogenizer/blender, Centrifuge tubes (50 mL), Syringe filters (0.22 µm), Immunoaffinity columns (optional), QuEChERS salts (optional).

Experimental Protocols

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of zearalenone and rac-Zearalanone-d6 in acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the zearalenone stock solution with the initial mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

-

Internal Standard Spiking Solution: Prepare a working solution of rac-Zearalanone-d6 at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.

Sample Preparation

The following are two common and effective methods for sample preparation.

-

Homogenization: Grind grain samples to a fine powder (e.g., to pass a 0.5 mm sieve).

-

Extraction:

-

Weigh 25 g of the homogenized sample into a 250 mL flask.

-

Add 100 mL of acetonitrile/water (90:10, v/v).[6]

-

Shake vigorously for 60 minutes on a mechanical shaker.

-

Filter the extract through a Whatman No. 4 filter paper.

-

-

Immunoaffinity Column Clean-up:

-

Dilute a portion of the filtered extract with phosphate-buffered saline (PBS) as per the column manufacturer's instructions.

-

Pass the diluted extract through a zearalenone-specific immunoaffinity column.

-

Wash the column with water to remove unbound matrix components.

-

Elute zearalenone with methanol.[6]

-

-

Final Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Add a known amount of the rac-Zearalanone-d6 internal standard spiking solution.

-

Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.

-

Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial.

-

-

Homogenization: Grind grain samples to a fine powder.

-

Extraction:

-

Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of water and vortex to hydrate the sample.

-

Add a known amount of the rac-Zearalanone-d6 internal standard spiking solution.

-

Add 10 mL of acetonitrile containing 1% acetic acid.

-

Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).

-

Shake vigorously for 1 minute and centrifuge at ≥ 3000 g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

-

Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) and C18 sorbents.

-

Vortex for 30 seconds and centrifuge.

-

-

Final Preparation:

-

Transfer an aliquot of the cleaned extract to a new tube.

-

Evaporate to dryness and reconstitute in a known volume of the initial mobile phase.

-

Filter through a 0.22 µm syringe filter into an autosampler vial.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |

| Gradient | Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, return to initial conditions. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

MS/MS Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |